molecular formula C5H9N3O2 B1629744 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine CAS No. 302842-61-1

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B1629744
CAS RN: 302842-61-1
M. Wt: 143.14 g/mol
InChI Key: NOHAGGWBLILEEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through a cyclization reaction. The 2-methoxyethyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring. The 2-methoxyethyl group would add some steric bulk to the molecule and could potentially influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the 2-methoxyethyl group. The oxadiazole ring is aromatic and relatively stable, but it can participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could contribute to its stability and possibly its solubility in certain solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel 1,2,4-triazole derivatives, including compounds with oxadiazole moieties, were synthesized and exhibited good to moderate antimicrobial activities against test microorganisms. This highlights the utility of oxadiazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Evaluation

  • A series of oxadiazole derivatives demonstrated good to moderate anticancer activity against human cancer cell lines, emphasizing the potential of oxadiazole compounds in cancer research (Yakantham et al., 2019).

Photochemical Synthesis

  • A photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles was reported, showcasing the diverse synthetic routes available for oxadiazole derivatives and their potential applications in designing fluorinated heterocyclic compounds (Buscemi et al., 2001).

Anti-proliferative Activity

  • Certain 5-(2-amino-3-pyridyl)-1,3,4-oxadiazole derivatives were tested for their antiproliferative activity in vitro, with some compounds showing cytotoxic activity against human tumor cell lines, indicating the potential of oxadiazole derivatives in developing new anticancer therapies (Liszkiewicz et al., 2003).

Novel Synthetic Routes

  • Innovative methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives were developed, providing efficient approaches for the preparation of fully substituted oxadiazole derivatives, which could be beneficial for various scientific research applications (Ramazani & Rezaei, 2010).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The study and application of oxadiazole derivatives have been a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research could explore the potential biological activities of this compound .

properties

IUPAC Name

5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHAGGWBLILEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627371
Record name 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine

CAS RN

302842-61-1
Record name 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
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5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
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5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine

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